molecular formula C7H10N2O2 B13261069 3-(Aminomethyl)-4-methoxy-1,2-dihydropyridin-2-one

3-(Aminomethyl)-4-methoxy-1,2-dihydropyridin-2-one

Cat. No.: B13261069
M. Wt: 154.17 g/mol
InChI Key: VMROQIJUGARSEE-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-methoxy-1,2-dihydropyridin-2-one is a heterocyclic compound with a unique structure that includes an aminomethyl group, a methoxy group, and a dihydropyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-methoxy-1,2-dihydropyridin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxy-2-pyridone with formaldehyde and ammonia, leading to the formation of the desired compound through a Mannich reaction . The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-methoxy-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-methoxy-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)-4-methoxy-1,2-dihydropyridin-2-one is unique due to its combination of an aminomethyl group, a methoxy group, and a dihydropyridinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

3-(aminomethyl)-4-methoxy-1H-pyridin-2-one

InChI

InChI=1S/C7H10N2O2/c1-11-6-2-3-9-7(10)5(6)4-8/h2-3H,4,8H2,1H3,(H,9,10)

InChI Key

VMROQIJUGARSEE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)NC=C1)CN

Origin of Product

United States

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